
benzyl N-(4-hydrazinylbutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(4-hydrazinylbutyl)carbamate is an organic compound with the molecular formula C12H19N3O2. It is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a hydrazinylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(4-hydrazinylbutyl)carbamate typically involves the reaction of benzyl chloroformate with 4-hydrazinylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl N-(4-hydrazinylbutyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or iodomethane.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound oxide.
Reduction: Reduction reactions can produce this compound hydride.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
Benzyl N-(4-hydrazinylbutyl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It can be employed in the production of materials and chemicals with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which benzyl N-(4-hydrazinylbutyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Benzyl carbamate
Benzyl hydrazine
N-(4-hydrazinylbutyl)carbamate
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
benzyl N-(4-hydrazinylbutyl)carbamate |
InChI |
InChI=1S/C12H19N3O2/c13-15-9-5-4-8-14-12(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10,13H2,(H,14,16) |
Clave InChI |
FGXVGTWZQKVXCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




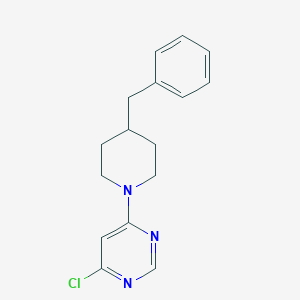
![1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
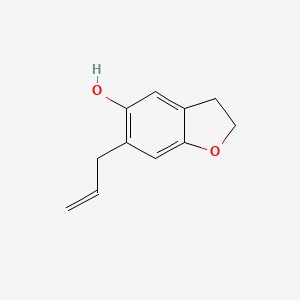


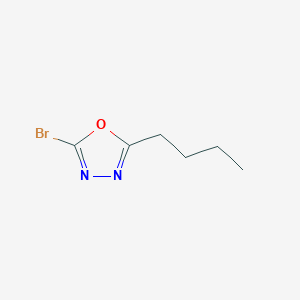
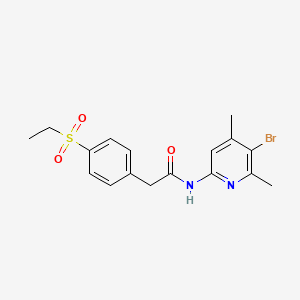
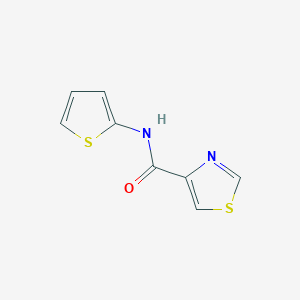
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
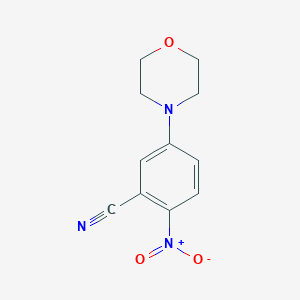
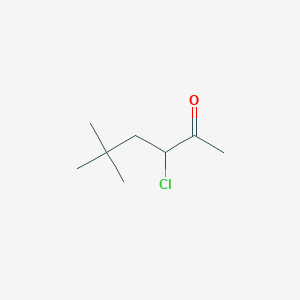
![4-[(4-Fluorooxan-4-yl)methoxy]-3-nitrobenzenesulfonamide](/img/structure/B15357513.png)
